3-(1,3-benzoxazol-2-yl)-1-propanamine
Overview
Description
3-(1,3-Benzoxazol-2-yl)-1-propanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s . Cathepsin S is a cysteine protease that plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
This interaction could potentially alter the biochemical pathways in which the target enzyme is involved .
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties
Result of Action
Similar compounds have been found to inhibit adipocyte differentiation and reduce intracellular lipid accumulation . This suggests that 3-(1,3-Benzoxazol-2-yl)-1-Propanamine may have potential anti-adipogenic activity.
Action Environment
The synthesis of similar compounds has been reported to be influenced by various reaction conditions and catalysts
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation . This suggests that 3-(1,3-benzoxazol-2-yl)-1-propanamine may have similar effects on cellular processes.
Molecular Mechanism
Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may have different stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzoxazole derivatives have shown anti-adipogenic activity, suggesting that they may have similar effects at different dosages .
Metabolic Pathways
Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar transport and distribution properties.
Subcellular Localization
Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar subcellular localization properties.
Preparation Methods
The synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as FeCl3 in toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-1-propanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-1-propanamine can be compared with other benzoxazole derivatives such as:
- 2-(1,3-Benzoxazol-2-yl)ethanamine
- 4-(1,3-Benzoxazol-2-yl)butanamine
- 6-(1,3-Benzoxazol-2-yl)hexanamine
These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound, such as its specific antimicrobial and anticancer activities, make it a distinct and valuable compound in scientific research .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBKDDXNZLOROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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